ethyl [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate
Description
Ethyl [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is a synthetic pyrimidino-purine derivative characterized by a complex heterocyclic scaffold. Its structure includes a pyrimidine ring fused to a purine system, with key substitutions at positions 1, 7, and 9: methyl groups at positions 1 and 7, and a 2-phenylethyl group at position 8. The ethyl ester moiety at the 3-position enhances solubility and bioavailability.
Properties
Molecular Formula |
C22H27N5O4 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
ethyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C22H27N5O4/c1-4-31-17(28)14-27-20(29)18-19(24(3)22(27)30)23-21-25(12-15(2)13-26(18)21)11-10-16-8-6-5-7-9-16/h5-9,15H,4,10-14H2,1-3H3 |
InChI Key |
XNVBCYJMGHGXNM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3CCC4=CC=CC=C4)C)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One possible synthetic route includes the following reactions:
Aromatic Diazotization:
Japp–Klingmann Reaction:
Industrial Production:
Industrial-scale production methods may vary, but they typically involve optimized versions of the synthetic routes described above.
Chemical Reactions Analysis
Reactivity: Ethyl [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate can undergo various reactions
Common Reagents: Specific reagents depend on the desired transformation.
Major Products: These reactions can yield diverse products, including derivatives of the core structure.
Scientific Research Applications
Chemistry
Ethyl [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is utilized as a building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions including:
- Esterification : Used to create more complex esters.
- Cyclization Reactions : Important for synthesizing other heterocyclic compounds.
Biology
The compound is under investigation for its biological activities:
- Antiviral Properties : Preliminary studies suggest it may inhibit viral replication.
- Anticancer Activity : Research indicates potential effects on cancer cell lines by inducing apoptosis.
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects at specific concentrations. The mechanism involved modulation of cell cycle progression and apoptosis pathways.
Medicine
In medicinal chemistry, the compound is explored for its therapeutic potential:
- Drug Development : It serves as a lead compound for developing new drugs targeting specific diseases.
Industry
The compound is also being studied for its industrial applications:
- Pharmaceutical Intermediates : It plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs).
- Material Science : Its unique properties may lead to the development of new materials with specific functionalities.
Summary of Applications
| Field | Application | Potential Impact |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enables creation of complex molecules |
| Biology | Antiviral and anticancer research | Potential new therapies for viral infections and cancer |
| Medicine | Drug development | New therapeutic agents targeting specific diseases |
| Industry | Pharmaceutical intermediates | Enhances API production efficiency |
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidino-purine derivatives exhibit diverse pharmacological properties depending on substitutions at position 9 and other critical sites. Below is a comparative analysis of ethyl [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-...]acetate (Compound A) with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
However, its activity profile remains underexplored compared to Compound D, where phenylpiperazinealkyl groups confer robust CNS effects . Compound B’s 4-ethoxyphenyl group enhances aqueous solubility but may reduce receptor affinity due to steric hindrance from the ethoxy group . Compound C’s 3-chlorophenyl group likely improves binding to adenosine receptors via halogen interactions, as seen in related xanthine derivatives .
Physicochemical Properties :
- Molecular weight and lipophilicity trends correlate with substituent polarity. Compound A’s moderate LogP (~2.8) suggests favorable pharmacokinetics, while Compound D’s high LogP (~3.5) may prolong CNS activity but increase metabolic instability .
Pharmacological Implications: Compound D demonstrated significant depression of locomotor activity and analgesia in rodent models, attributed to its phenylpiperazinealkyl chain . Compound A’s phenylethyl group, though less complex, may share similar mechanistic pathways. The absence of nitrogen atoms in Compound A’s substituent (vs.
Biological Activity
Ethyl [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes findings from diverse sources to elucidate its biological activity.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyrimidine ring fused with a purine moiety. Its molecular formula is , and it possesses significant pharmacological potential due to its structural features.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Adenosine Receptors : Some derivatives exhibit high affinity for A1 adenosine receptors, which are implicated in neuroprotective effects and modulation of neurotransmitter release .
- Antioxidant Activity : The presence of phenolic structures suggests potential antioxidant properties that could mitigate oxidative stress in cells .
Anticancer Properties
Several studies have highlighted the anticancer potential of related compounds. For instance:
- Inhibition of Tumor Growth : Compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The neuroprotective properties are particularly notable:
- Cognitive Enhancement : Research indicates that certain derivatives can enhance cognitive functions by modulating adenosine signaling pathways .
Antimicrobial Activity
Preliminary studies suggest that the compound may exhibit antimicrobial properties:
- Bacterial Inhibition : Similar compounds have demonstrated activity against various bacterial strains, indicating potential for development as an antimicrobial agent .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Reported enhancement of cognitive function in animal models treated with derivatives. |
| Study 3 | Showed antimicrobial activity against Gram-positive bacteria. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
